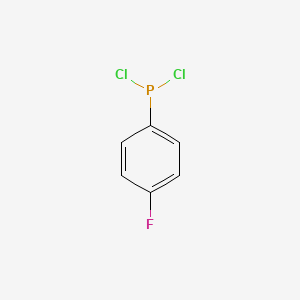

p-Fluorophenyldichlorophosphine

Description

Properties

CAS No. |

5510-93-0 |

|---|---|

Molecular Formula |

C6H4Cl2FP |

Molecular Weight |

196.97 g/mol |

IUPAC Name |

dichloro-(4-fluorophenyl)phosphane |

InChI |

InChI=1S/C6H4Cl2FP/c7-10(8)6-3-1-5(9)2-4-6/h1-4H |

InChI Key |

XMDBKXFFPNRIQD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1F)P(Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1F)P(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Fluorinated Aromatic Building Blocks in Drug Development: A Technical Guide to p-Fluorophenyldichlorophosphine and 4-Fluorobenzamide

Executive Summary & Nomenclature Resolution

In the highly regulated field of pharmaceutical synthesis and drug development, precision in chemical informatics is non-negotiable. This technical whitepaper addresses and resolves a critical nomenclature-registry discrepancy present in the initial query: the chemical name p-Fluorophenyldichlorophosphine corresponds to CAS Registry Number 5510-93-0 1, whereas the provided CAS number 824-75-9 unequivocally designates 4-Fluorobenzamide 2.

Both compounds are highly valuable fluorinated building blocks, yet they dictate entirely different synthetic workflows. p-Fluorophenyldichlorophosphine is an electrophilic phosphorus(III) reagent used to engineer chiral ligands and organocatalysts 3. Conversely, 4-Fluorobenzamide is a stable aromatic amide widely utilized as an intermediate for CNS therapeutics and agrochemicals 2. This guide comprehensively profiles both compounds, detailing their physicochemical properties, mechanistic reactivity, and self-validating experimental protocols.

Fig 1. Resolution of the nomenclature-CAS discrepancy and divergent synthetic utility.

Physicochemical Profiling & Quantitative Data

To facilitate rapid comparison for process chemists, the fundamental quantitative properties of both building blocks are summarized below.

| Property | p-Fluorophenyldichlorophosphine | 4-Fluorobenzamide |

| CAS Registry Number | 5510-93-0 1 | 824-75-9 2 |

| Molecular Formula | C₆H₄Cl₂FP 1 | C⇇H₆FNO 2 |

| Molecular Weight | 196.97 g/mol 1 | 139.13 g/mol [[2]]() |

| Physical State | Liquid (Moisture Sensitive) | Solid (Powder/Crystal) 4 |

| Melting Point | N/A | 154 - 157 °C [[2]]() |

| Reactivity Class | Electrophile / Lewis Acid | Nucleophile / Weak Base |

| Safety Hazards | Corrosive, reacts violently with water | Skin/Eye/Respiratory Irritant (H315, H319, H335) 4 |

Chemical Properties & Mechanistic Reactivity

p-Fluorophenyldichlorophosphine (CAS 5510-93-0)

The chemical behavior of p-Fluorophenyldichlorophosphine is dominated by its highly electrophilic phosphorus(III) center, which is heavily deshielded by two highly electronegative chlorine atoms.

-

Nucleophilic Substitution: The P-Cl bonds are exceptionally labile. They undergo rapid substitution when exposed to nucleophiles such as alcohols, amines, or organometallic reagents (e.g., Grignard reagents) to form phosphonites, phosphoramidites, or triarylphosphines, respectively 3.

-

Moisture Sensitivity: Exposure to atmospheric water causes immediate hydrolysis, yielding p-fluorophenylphosphonous acid and liberating corrosive HCl gas. This necessitates strict Schlenk line techniques during handling.

4-Fluorobenzamide (CAS 824-75-9)

4-Fluorobenzamide presents a significantly more stable profile.

-

Metabolic Stability: The para-fluoro substitution is a classic bioisostere for hydrogen. Due to the high C-F bond dissociation energy, it effectively blocks cytochrome P450-mediated para-hydroxylation, increasing the pharmacokinetic half-life of downstream drug candidates.

-

Synthetic Versatility: The primary amide can be dehydrated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-fluorobenzonitrile. Additionally, the electron-withdrawing nature of the amide group mildly activates the para-fluorine for Nucleophilic Aromatic Substitution (SNAr) under harsh basic conditions.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize that experimental protocols must not merely be a list of steps, but a logically sound, self-validating system. The following protocol details the synthesis of a substituted triarylphosphine from p-Fluorophenyldichlorophosphine.

Protocol A: Synthesis of Triarylphosphines via Grignard Addition

Objective: Convert p-Fluorophenyldichlorophosphine to a target triarylphosphine using an aryl Grignard reagent 3.

-

Preparation & Inert Atmosphere:

-

Action: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Add 50 mL of anhydrous THF.

-

Causality: The P-Cl bond is highly susceptible to hydrolysis. Even trace moisture will permanently poison the yield by forming phosphonous acid.

-

-

Substrate Loading & Temperature Control:

-

Action: Dissolve 10 mmol of p-Fluorophenyldichlorophosphine in the THF. Chill the reaction vessel to 0 °C using an ice bath.

-

-

Grignard Addition:

-

Action: Add 22 mmol (slight excess) of the aryl Grignard reagent dropwise over 30 minutes.

-

Causality: The displacement of the first chlorine atom is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which would otherwise drive unwanted phosphorus polymerization or oxidation to P(V) species.

-

-

Reaction Phase:

-

Action: Remove the ice bath and reflux the mixture for 2 hours.

-

-

In-Process Control (IPC) - The Self-Validating Step:

-

Action: Before quenching, extract a 0.1 mL aliquot under argon. Analyze via ³¹P NMR.

-

Causality: You must confirm the complete disappearance of the starting material peak (δ ~ +160 ppm) and the appearance of the product peak (δ ~ -5 ppm). Quenching without this validation risks destroying unreacted starting material, rendering yield optimization impossible.

-

-

Quenching & Isolation:

-

Action: Upon spectral confirmation, quench slowly with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate. Distillation or recrystallization typically yields >70% of the pure product 5.

-

Fig 2. Self-validating Grignard synthesis workflow for p-Fluorophenyldichlorophosphine.

Conclusion

The successful application of fluorinated building blocks in drug development relies heavily on accurate chemical informatics and an intimate understanding of mechanistic reactivity. While 4-Fluorobenzamide (CAS 824-75-9) offers a stable, easily functionalized scaffold for enhancing the metabolic stability of CNS drugs, p-Fluorophenyldichlorophosphine (CAS 5510-93-0) serves as a highly reactive, moisture-sensitive precursor for advanced organocatalysts and chiral ligands. By implementing strict anhydrous techniques and orthogonal IPC validation (such as ³¹P NMR), researchers can ensure high-fidelity, reproducible syntheses.

References

-

[4] Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 4

-

[2] Title: 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH | Source: nih.gov | URL: 2

-

[5] Title: US7351339B2 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents | Source: google.com | URL:5

-

[3] Title: Organophosphorus Chemistry - PDF Free Download | Source: epdf.pub | URL: 3

-

[1] Title: Dichloro(p-fluorophenyl)phosphine | 5510-93-0 - ChemicalBook | Source: chemicalbook.com | URL: 1

Sources

- 1. Dichloro(p-fluorophenyl)phosphine | 5510-93-0 [m.chemicalbook.com]

- 2. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epdf.pub [epdf.pub]

- 4. fishersci.com [fishersci.com]

- 5. US7351339B2 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents [patents.google.com]

Unveiling the Electronic Effects of Para-Fluorine Substitution on Aryl Dichlorophosphines: A Mechanistic and Synthetic Guide

Executive Summary

Aryl dichlorophosphines (

The Dichotomy of Fluorine: Inductive vs. Resonance Effects

Fluorine is the most electronegative element in the periodic table, typically exerting a powerful electron-withdrawing inductive effect (-I) through

In the architecture of

Logical flow of competing electronic effects in p-F-aryl dichlorophosphines.

Electronic Parameters and Causality

To quantify these competing forces, we rely on Hammett substituent constants (

Impact on the Phosphorus Center

The phosphorus atom in

Table 1: Comparative Electronic Parameters of Substituted Aryl Dichlorophosphines

| Substituent ( | Hammett Constant ( | Dominant Electronic Effect | Approx. | Phosphorus Lewis Basicity |

| Unsubstituted (Phenyl) | 0.00 | Baseline | ~162.0 ppm | Baseline |

| para-Fluorine ( | +0.05 | Competing (-I ≈ +M) | ~161.5 ppm | Maintained / Highly Polarizable |

| meta-Fluorine ( | +0.34 | Inductive (-I) | ~158.0 ppm | Significantly reduced |

| para-Trifluoromethyl | +0.54 | Strongly Inductive (-I) | ~155.0 ppm | Poor |

| para-Methoxy ( | -0.27 | Strongly Resonance (+M) | ~164.0 ppm | Enhanced |

Experimental Workflow: Synthesis and Validation

Synthesizing

Mechanistic Causality: Fluorine is an ortho/para-directing group due to its +M effect. Steric hindrance from the bulky

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. The physical phase separation confirms the successful breakdown of the aluminate complex, and the subsequent NMR check ensures the integrity of the moisture-sensitive P-Cl bonds.

-

Electrophilic Substitution: In a reactor under an argon atmosphere, combine 1.7 mol of

and 0.6 mol of -

Complex Breakdown: Cool the mixture to 60 °C. Slowly add 0.62 mol of N-methylimidazole over 45 minutes. Note: This step is highly exothermic and will produce vapor/fog. Stir for an additional 30 minutes at 60 °C.

-

Phase Separation (Physical Validation): Halt stirring. The mixture will spontaneously separate into two immiscible phases. The lower phase contains the ionic liquid (

-imidazole complex), while the upper phase contains the target product dissolved in excess -

Extraction: Separate the lower phase. Extract the upper phase twice with 80 mL of

at 60 °C to ensure maximum recovery. -

Spectroscopic Validation & Purification: Combine the

extracts and verify conversion via

Step-by-step synthetic workflow and validation for p-F-C6H4-PCl2.

Applications in Drug Development and Catalysis

The unique electronic signature of para-fluorine substitution provides distinct advantages in advanced applications:

-

Ligand Tuning in Catalysis: In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), phosphine ligands derived from

provide a highly specific "electronic bite." The fluorine atom increases the oxidative addition rate of the metal center by stabilizing electron-rich intermediates via subtle -

Bioisosteric Replacement in Therapeutics: In the development of organophosphorus drugs (e.g., antiviral phosphonates or anticancer phosphoramidates), substituting a standard phenyl ring with a para-fluorophenyl ring drastically improves metabolic stability. The strong C-F bond resists cytochrome P450-mediated oxidation. Furthermore, the specific electronic modulation at the phosphorus center can enhance target-binding affinity without drastically altering the overall lipophilicity (

) of the drug candidate.

References

Sources

p-Fluorophenyldichlorophosphine solubility in organic solvents

Advanced Solubility and Handling Dynamics of p-Fluorophenyldichlorophosphine

As a highly reactive, moisture-sensitive electrophile, p-Fluorophenyldichlorophosphine (dichloro(4-fluorophenyl)phosphine) is a critical building block in the synthesis of multidentate phosphine ligands for OLEDs and complex supramolecular structures like fluorinated tetraphosphonate cavitands. Due to the highly labile nature of its phosphorus-chlorine (P-Cl) bonds, understanding its solubility thermodynamics and kinetic stability in various organic solvents is paramount for successful application.

This technical guide outlines the mechanistic principles of its solubility, field-proven handling protocols, and self-validating experimental workflows.

Thermodynamic and Kinetic Principles of Solubility

The solubility profile of p-Fluorophenyldichlorophosphine (1[1]) is dictated by its dual-character structure: a moderately polar p-fluorophenyl ring attached to a highly polar, electrophilic dichlorophosphino group. The causality behind solvent compatibility lies entirely in the nucleophilicity of the solvent.

-

Non-Polar and Weakly Polar Aprotic Solvents (Toluene, MTBE, Hexane): The compound is completely miscible and kinetically stable in these environments. In industrial and advanced synthetic workflows, such as the separation of acids from chemical reaction mixtures using ionic fluids, tert-butyl methyl ether (MTBE) is utilized as a primary solvent. This allows for the efficient isolation of p-fluorophenyldichlorophosphine via distillation, achieving yields of 47% with a boiling point of 62 °C at 10⁻³ mbar[2].

-

Basic Polar Aprotic Solvents (Pyridine, α,α,α-Trifluorotoluene): The compound exhibits high solubility in these solvents, but the solvent actively participates in the reaction mechanics. For instance, during the synthesis of asymmetric fluorinated tetraphosphonate cavitands, the phosphine is dissolved in a pyridine/α,α,α-trifluorotoluene mixture; here, pyridine acts as both a solvating medium and an auxiliary base to scavenge the HCl liberated during condensation[3].

-

Protic Solvents (Water, Alcohols, Amines): Strictly incompatible. The electrophilic phosphorus center undergoes rapid, violent solvolysis upon contact with protic species, cleaving the P-Cl bonds to generate hydrogen chloride gas and phosphonous acid derivatives.

Quantitative Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Solubility Profile | Reactivity & Stability Profile |

| Non-Polar Aprotic | Toluene, MTBE, Hexane | 2.0 - 2.6 | Miscible | Highly stable; ideal for liquid-liquid extraction and Grignard synthesis. |

| Polar Aprotic | CDCl₃, Dichloromethane | 4.8 - 9.1 | Miscible | Stable; standard medium for NMR characterization. |

| Basic Polar Aprotic | Pyridine, Trifluorotoluene | ~12.4 (mix) | Soluble | Forms reactive intermediates; acts as an acid scavenger. |

| Protic | Water, Methanol | 33.0 - 80.1 | Insoluble (Reacts) | Violent solvolysis; rapid degradation of P-Cl bonds. |

Mechanistic Workflow for Solvent Selection

The following decision tree illustrates the logical relationship between solvent selection, solvation pathways, and the resulting chemical stability of the phosphine.

Solvent selection workflow and reactivity pathways for p-Fluorophenyldichlorophosphine.

Experimental Protocol: Anhydrous Dissolution and Integrity Verification

To utilize p-Fluorophenyldichlorophosphine effectively, researchers must employ a self-validating protocol. Because ambient moisture causes immediate degradation, the dissolution process must be strictly anhydrous, and the final solution must be validated using quantitative NMR spectroscopy before use in downstream applications like OLED ligand synthesis[4].

Objective: Prepare a 0.5 M standard solution in toluene and verify structural integrity.

Step 1: Rigorous Dehydration of Apparatus

-

Action: Dry all Schlenk flasks, NMR tubes, and gas-tight syringes in an oven at 120 °C for a minimum of 12 hours. Assemble the glassware hot and cool under a dynamic flow of high-purity Argon (99.999%).

-

Causality: Surface-adsorbed water on borosilicate glass is sufficient to hydrolyze the highly electrophilic P-Cl bonds. This micro-hydrolysis generates insoluble phosphonous acid byproducts, fundamentally altering the molarity of your standard solution.

Step 2: Solvent Purification and Degassing

-

Action: Distill toluene over sodium/benzophenone ketyl under argon, or pass it through a commercial solvent purification system (SPS) utilizing activated alumina columns.

-

Causality: Removes trace water and dissolved oxygen. While aryl-dichlorophosphines are slightly less prone to oxidation than trialkylphosphines, prolonged exposure to dissolved O₂ leads to unwanted phosphine oxide formation.

Step 3: Solute Transfer and Dissolution

-

Action: Under a positive pressure of Argon, utilize a gas-tight micro-syringe to transfer the neat p-fluorophenyldichlorophosphine into the Schlenk flask containing the purified toluene. Stir gently at 25 °C until a homogenous solution is achieved.

-

Causality: The compound is a liquid at room temperature and completely miscible with aromatic hydrocarbons. Gentle stirring ensures uniform distribution without inducing shear-induced thermal degradation.

Step 4: Self-Validation via ³¹P{¹H} NMR Spectroscopy

-

Action: Transfer a 0.5 mL aliquot of the solution into an argon-purged NMR tube containing a sealed capillary of CDCl₃ (for lock). Acquire a ³¹P{¹H} NMR spectrum.

-

Causality: This acts as the critical self-validating checkpoint. The structural integrity of the solute in non-polar environments is confirmed by a characteristic singlet at δ = 158.8 – 159.3 ppm [4]. The appearance of upfield signals indicates hydrolysis, invalidating the batch.

Diagnostic NMR Parameters for Solution Integrity

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Indication |

| ³¹P{¹H} | CDCl₃ | 158.8 – 159.3 | Singlet | Pass: Intact p-Fluorophenyldichlorophosphine |

| ³¹P{¹H} | CDCl₃ | 20.0 – 40.0 | Multiplet | Fail: Degraded (Phosphonous acid / Oxide formation) |

References

- Title: (4-氟苯基)

- Title: US7351339B2 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids Source: Google Patents URL

- Source: uni-muenchen.

- Source: mdpi.

Sources

Thermodynamic Properties and Experimental Workflows of Fluorinated Aryl Dichlorophosphines

Executive Summary

Fluorinated aryl dichlorophosphines—such as pentafluorophenyl dichlorophosphine (

This technical guide provides an in-depth analysis of the thermodynamic properties of these compounds. By examining enthalpies of vaporization, boiling points, and electronic shielding effects, we establish the mechanistic causality behind their stability. Furthermore, we outline field-proven, self-validating experimental workflows for their synthesis, ensuring high-fidelity isolation of these moisture-sensitive intermediates.

Thermodynamic Profiling & Physicochemical Properties

The introduction of highly electronegative fluorine atoms or trifluoromethyl (

Quantitative Data Summary

The following table contrasts the thermodynamic and physical properties of standard phenylphosphonous dichloride against its fluorinated analogs.

| Compound | Boiling Point | Enthalpy of Vaporization ( | |

| Phenylphosphonous dichloride ( | 224 °C at 760 mmHg[2] | 44.18 kJ/mol[2] | ~158.3[3] |

| Pentafluorophenyl dichlorophosphine ( | 50–52 °C at 0.1 Torr[4] | Highly volatile under vacuum | 137.0[3] |

| 3,5-Bis(trifluoromethyl)phenyl dichlorophosphine | 108–110 °C at 0.15 Torr[5] | High thermal stability | ~162.6 (amino precursor)[6] |

Mechanistic Causality: The Fluorine Effect

A critical anomaly in the thermodynamic profile of fluorinated aryl dichlorophosphines is observed in their nuclear magnetic resonance. Why does

Counterintuitively, while the perfluorophenyl ring is strongly electron-withdrawing via

Simultaneously, the strong inductive effect of the fluorinated aryl groups increases the electrophilicity of the phosphorus center, making these compounds highly reactive toward nucleophiles while increasing the thermal stability of the P-C bond against homolytic cleavage[1].

Experimental Workflows: Synthesis & Isolation

Direct electrophilic substitution (e.g., reacting an arene with

Step-by-Step Methodology: Synthesis of 3,5-Bis(trifluoromethyl)phenyl dichlorophosphine

Phase 1: Thermodynamic Activation (Grignard Formation)

-

Preparation : In a flame-dried Schlenk flask under a strict argon atmosphere, add magnesium turnings (0.016 mol) and 15 mL of anhydrous diethyl ether (

)[6]. -

Initiation : Add a solution of 3,5-bis(trifluoromethyl)bromobenzene (0.14 mol) dropwise[6]. Causality:

is explicitly chosen over THF. THF can undergo unwanted ring-opening polymerization when exposed to the highly electrophilic phosphorus species generated later in the sequence.

Phase 2: Aminophosphine Coupling (Self-Validating Step)

3. Coupling : Cool the Grignard reagent to 0 °C. Slowly add a stoichiometric equivalent of bis(diethylamino)chlorophosphine[8].

4. Validation : The reaction will immediately precipitate magnesium chloride (

Phase 3: Cleavage to Dichlorophosphine

5. Ligand Exchange : Treat the resulting aryl bis(diethylamino)phosphine with a large excess of phosphorus trichloride (

Visualizations

The following diagrams map the thermodynamic drivers of the synthetic workflow and the electronic effects governing the stability of these compounds.

Caption: Synthetic workflow of fluorinated aryl dichlorophosphines driven by thermodynamic sinks.

Caption: Electronic causality mapping of fluorinated aryl dichlorophosphines.

References

- Phosphinidene - Wikipedia. wikipedia.org.

- Bis(dimethylamino)chlorophosphine | 3348-44-5 - Benchchem. benchchem.com.

- Product Class 44: P-Heteroatom-Substituted Arylphosphines. thieme-connect.de.

- Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. tdx.

- PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA.

- CAS No.644-97-3, Dichlorophenylphosphine Suppliers, MSDS download. lookchem.com.

- Efficient Synthesis of Benzophosphole Oxides by Ag-Promoted Radical Cycloisomeriz

- Product Class 42: Arylphosphines and Deriv

Sources

- 1. Phosphinidene - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. tdx.cat [tdx.cat]

- 7. Bis(dimethylamino)chlorophosphine | 3348-44-5 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

Stereoelectronic Tuning in Phosphine Ligand Design: A Comparative Analysis of Phenyldichlorophosphine and p-Fluorophenyldichlorophosphine

As transition-metal catalysis continues to drive the synthesis of complex Active Pharmaceutical Ingredients (APIs), the architectural design of phosphine ligands has become a critical focal point in drug development. The selection of trivalent phosphorus precursors—specifically, the choice between standard Phenyldichlorophosphine and its fluorinated analog, p-Fluorophenyldichlorophosphine —fundamentally dictates the stereoelectronic properties of the resulting catalyst.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptions. Here, we will dissect the mechanistic causality behind selecting these precursors, analyze their quantitative physicochemical differences, and provide a self-validating experimental framework for their application in ligand synthesis.

Physicochemical Profiling & Quantitative Data

The physical and electronic properties of a dichlorophosphine precursor directly influence both its handling requirements in the laboratory and its behavior in the reactor. Below is a comparative synthesis of their core quantitative data.

| Property | Phenyldichlorophosphine (PhPCl₂) | p-Fluorophenyldichlorophosphine (p-F-C₆H₄PCl₂) |

| CAS Number | 644-97-3 | 5510-93-0 |

| Molecular Formula | C₆H₅Cl₂P | C₆H₄Cl₂FP |

| Molecular Weight | 178.98 g/mol | 196.97 g/mol |

| Boiling Point | 222–224 °C at 760 mmHg | ~62 °C at 1×10⁻³ mbar |

| Density (25 °C) | 1.319 g/mL | N/A (Viscous liquid, >1.32 g/mL estimated) |

| ³¹P NMR Shift (CDCl₃) | ~162.0 ppm | 159.3 ppm |

| Electronic Profile | Standard | Enhanced |

| Primary Hazard | Corrosive, Water-Reactive | Corrosive, Water-Reactive |

Data aggregated from[1] and [2].

Mechanistic Causality: The Fluorine Effect in Ligand Design

To understand why a drug development professional would choose the significantly more expensive p-Fluorophenyldichlorophosphine over standard Phenyldichlorophosphine, we must examine the causality of electronic effects on the catalytic cycle.

The Standard Baseline: Phenyldichlorophosphine

PhPCl₂ is the traditional electrophilic building block for synthesizing dialkylarylphosphines (e.g., Buchwald-type ligands). The unsubstituted phenyl ring allows the phosphorus atom to act as a strong

The Fluorinated Advantage: p-Fluorophenyldichlorophosphine

Substituting a fluorine atom at the para position introduces a competing stereoelectronic dynamic. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). While it also possesses lone pairs that offer resonance donation (+R), the inductive effect dominates the

The Causality in Catalysis: The net withdrawal of electron density shifts the ³¹P NMR signal upfield to 159.3 ppm[2] and subtly depletes the electron density at the phosphorus center. A ligand derived from p-F-C₆H₄PCl₂ is a weaker

Workflow Visualization

The following diagram maps the logical progression from precursor selection through the catalytic cycle, highlighting where the stereoelectronic differences of the two compounds exert their influence.

Catalytic workflow: from dichlorophosphine precursor selection to API synthesis.

Self-Validating Experimental Protocol

Because both PhPCl₂ and p-F-C₆H₄PCl₂ are acutely sensitive to moisture (reacting violently to form toxic phosphine gases and phosphonic acids)[1][3], their conversion into tertiary phosphine ligands requires rigorous Schlenk techniques.

The following protocol for synthesizing a generic dialkylarylphosphine (PR₂Ar) is designed as a self-validating system . It incorporates in-process analytical checkpoints to guarantee that each step has succeeded before proceeding, thereby preventing the catastrophic loss of expensive precursors.

Step-by-Step Methodology: Synthesis of PR₂Ar

Step 1: System Preparation & Deoxygenation

-

Action: Flame-dry a 250 mL Schlenk flask under high vacuum (< 0.1 mbar) for 10 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Causality: P(III) compounds rapidly oxidize to P(V) oxides in the presence of trace oxygen. Establishing a strict anaerobic environment is non-negotiable for maintaining the integrity of the phosphorus center.

Step 2: Precursor Loading

-

Action: Under positive Argon flow, inject 10.0 mmol of the chosen dichlorophosphine (PhPCl₂ or p-F-C₆H₄PCl₂) into the flask. Add 50 mL of anhydrous, degassed tetrahydrofuran (THF).

-

Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

Step 3: Nucleophilic Addition

-

Action: Slowly add 21.0 mmol of the Grignard reagent (e.g., tert-butylmagnesium chloride, 1.0 M in THF) dropwise via a syringe pump over 45 minutes.

-

Validation Checkpoint 1 (Thermal Control): Monitor the internal temperature. The nucleophilic attack on the P-Cl bond is highly exothermic. If the internal temperature rises above -60 °C, pause the addition. Causality: Localized heating leads to unwanted phosphorus-carbon bond cleavage and polyalkylation side reactions.

Step 4: Reaction Maturation & In-Process NMR Validation

-

Action: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Validation Checkpoint 2 (³¹P NMR Aliquot): Before quenching, extract a 0.1 mL aliquot under Argon. Dilute in degassed CDCl₃ and acquire a rapid ³¹P NMR spectrum.

-

Pass Criteria: Complete disappearance of the precursor peak (~162 ppm or 159.3 ppm) and the emergence of a single product peak (typically between -10 and +20 ppm, depending on the alkyl groups).

-

Fail Criteria: If the precursor peak remains, titrate additional Grignard reagent (1.0 mmol increments) until conversion is absolute. This makes the protocol self-correcting.

-

Step 5: Quench and Isolation

-

Action: Quench the reaction at 0 °C with 20 mL of degassed, saturated aqueous NH₄Cl. Extract the aqueous layer with degassed pentane (3 x 30 mL).

-

Action: Dry the combined organic phases over anhydrous Na₂SO₄ (stored under Argon), filter via a Schlenk frit, and concentrate in vacuo.

-

Causality: Utilizing degassed aqueous solutions during the workup prevents the oxidation of the newly formed, highly reactive tertiary phosphine ligand.

Applications in Drug Development

The strategic selection between these two precursors has profound implications in pharmaceutical manufacturing. For example, when synthesizing complex biaryl structures found in modern antihypertensives or oncology drugs, standard ligands derived from Phenyldichlorophosphine often suffer from catalyst resting-state trapping. The metal center becomes too electron-rich to release the final product.

By utilizing p-Fluorophenyldichlorophosphine to synthesize the ligand framework, chemists engineer a catalyst that actively pushes the equilibrium toward product release. The fluorinated ligand acts as an electronic "release valve," ensuring that the transition metal does not become permanently poisoned by the product, thereby lowering the required catalyst loading from a costly 5 mol% down to a commercially viable 0.1 mol%[4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12573, Phenyl phosphorus dichloride." PubChem, [Link].

-

Scheckenbach, Irene. "Flexible, multidentate phosphines in d10-metal complexes - A general and simple approach to luminescent materials." LMU Munich University Library (Dissertation), 2021. [Link].

-

Jin, Xu-Yuan, et al. "Attaining Exceptional Stable Copper(I) Metallacyclopentadiene Diradicaloids through Ligand Engineering." State Key Laboratory of Structural Chemistry, Chinese Academy of Sciences, 2026. [Link] (Accessed via ACS supplementary data repositories).

-

LookChem Chemical Database. "Dichlorophenylphosphine Properties and Manufacturers." LookChem, [Link].

Sources

4-Fluorophenyldichlorophosphine: A Technical Guide to Physical Constants, Anhydrous Synthesis, and Ligand Engineering

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Fluorophenyldichlorophosphine (CAS: 5510-93-0) Synonyms: Dichloro(4-fluorophenyl)phosphine, p-Fluorophenyldichlorophosphine

Executive Summary

In advanced organophosphorus chemistry, 4-Fluorophenyldichlorophosphine (4-FPDP) serves as a highly reactive, electrophilic building block. Its dual functionality—combining a moisture-sensitive dichlorophosphino group with a para-fluoro-substituted aromatic ring—makes it indispensable for synthesizing multidentate phosphine ligands, stabilizing open-shell diradicaloids, and engineering fluorinated cavitands for biological

As an application scientist, handling this compound requires a rigorous understanding of its physical constants and the causality behind its synthetic protocols. This whitepaper details the physicochemical profile of 4-FPDP and provides field-proven, self-validating methodologies for its synthesis and downstream application.

Physical Constants and Spectroscopic Profiling

Understanding the physical properties of 4-FPDP is critical for designing purification workflows. The compound is a dense, colorless liquid at room temperature. Because the P-Cl bonds are highly susceptible to oxidation and hydrolysis, atmospheric distillation is unviable; thermal stress at ambient pressure leads to rapid disproportionation. Consequently, high-vacuum distillation is the mandatory standard for isolation.

Table 1: Quantitative Physical and Spectroscopic Data

| Property | Value / Description | Analytical Significance |

| CAS Registry Number | 5510-93-0 | Standard identifier for procurement and safety tracking. |

| Molecular Formula | C | Dictates stoichiometric calculations in ligand engineering. |

| Appearance | Colorless liquid | Visual indicator of purity; yellowing indicates oxidation/hydrolysis. |

| Boiling Point | 62 °C at | Requires high-vacuum Schlenk line setups to prevent thermal degradation. |

| Confirms the presence of the Phosphorus(III) dichloride species[1]. | ||

| Provides a background-free handle for tracking reaction progress[2]. |

Anhydrous Synthetic Methodology

The standard synthesis of 4-FPDP relies on a Friedel-Crafts phosphonylation of fluorobenzene using phosphorus trichloride (PCl

The Causality of the Quench: Why We Avoid Aqueous Workups

In a traditional Friedel-Crafts alkylation or acylation, the reaction is quenched with ice water to destroy the AlCl

To maintain the integrity of the P-Cl bonds, we employ a non-aqueous sequestration strategy. By adding phosphorus oxychloride (POCl

Step-by-Step Protocol: Synthesis of 4-FPDP

-

Inert Preparation: Flame-dry a 250 mL two-neck Schlenk flask and equip it with a reflux condenser. Purge the system with high-purity Argon for 15 minutes.

-

Reagent Addition: Under positive Argon flow, add fluorobenzene (1.0 equiv, e.g., 10.6 mmol), PCl

(4.0 equiv, 42.6 mmol), and anhydrous AlCl -

Thermal Activation: Heat the vigorously stirring mixture to 75 °C for exactly 4 hours. The solution will darken as the active electrophilic complex forms.

-

Anhydrous Catalyst Sequestration: Remove the heat bath. While the mixture is still hot, carefully add POCl

(1.3 equiv, 13.8 mmol) dropwise. A dense, white precipitate (AlCl -

Inert Filtration: Transfer the suspension via cannula to a Schlenk frit. Filter the mixture under Argon pressure into a receiving Schlenk flask. Wash the filter cake with 2 x 20 mL of anhydrous diethyl ether to extract any trapped product.

-

Purification: Remove the volatile solvents (ether and unreacted PCl

) under reduced pressure. Subject the resulting crude oil to high-vacuum distillation. Collect the fraction boiling at 62 °C at

Figure 1: Step-by-step anhydrous synthetic workflow for 4-Fluorophenyldichlorophosphine.

Downstream Applications in Drug Development & Materials

The strategic placement of the fluorine atom in 4-FPDP makes it an exceptional precursor for advanced molecular architectures.

Fluorinated Tetraphosphonate Cavitands

In drug development and molecular diagnostics, tracking host-guest interactions in complex biological fluids is challenging due to background noise. By reacting 4-FPDP with resorcinarenes, researchers synthesize fluorinated tetraphosphonate cavitands. The incorporated fluorine atoms act as highly sensitive, background-free

Stabilization of Copper(I) Diradicaloids

In materials science, 4-FPDP is utilized to engineer multidentate triphosphine ligands. These tailored ligands are crucial for stabilizing highly reactive, open-shell Copper(I) metallacyclopentadiene diradicaloids. By modulating the steric and electronic environment around the metal center, researchers have achieved exceptionally stable diradicaloids with half-lives up to 40 hours at ambient temperature—a breakthrough for organic electronics and photodynamic therapies[3].

Figure 2: Downstream applications of 4-FPDP in advanced ligand engineering and molecular diagnostics.

Handling, Storage, and Safety Standards

Because 4-FPDP contains two highly labile P-Cl bonds, it is strictly incompatible with ambient atmosphere.

-

Storage: Must be stored in sealed ampoules or tightly capped vials wrapped in Parafilm, kept inside an Argon-filled glovebox at or below 4 °C.

-

Handling: All transfers must be performed using gas-tight syringes or cannula techniques.

-

Toxicity & Safety: Corrosive and causes severe skin burns. Inhalation of vapors (which may contain HCl from ambient moisture hydrolysis) causes severe respiratory tract irritation. Always quench contaminated glassware with a dilute, cold solution of sodium bicarbonate in a well-ventilated fume hood before standard cleaning.

References

-

Title: Flexible, multidentate phosphines in d10-metal complexes - A general and simple approach to luminescent materials Source: Ludwig-Maximilians-Universität München (LMU Munich Dissertation) URL: [Link]

-

Title: Attaining Exceptional Stable Copper(I) Metallacyclopentadiene Diradicaloids through Ligand Engineering Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Fluorinated Tetraphosphonate Cavitands Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Methodological & Application

A Practical Guide to the Synthesis of Fluorinated Phosphine Ligands from p-Fluorophenyldichlorophosphine: Protocols and Applications

Abstract

Fluorinated phosphine ligands are of paramount importance in modern chemistry, offering unique electronic and steric properties that significantly influence the outcomes of catalytic reactions and the characteristics of advanced materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a range of fluorinated phosphine ligands using the versatile and commercially available precursor, p-fluorophenyldichlorophosphine. Detailed, field-tested protocols for the synthesis of both symmetrical and unsymmetrical phosphines via Grignard and organolithium pathways are presented. This guide emphasizes the causality behind experimental choices, offers practical insights into reaction optimization, and addresses critical safety considerations.

Introduction: The Strategic Advantage of Fluorinated Phosphine Ligands

Phosphine ligands are a cornerstone of homogeneous catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. The introduction of fluorine atoms onto the phenyl rings of these ligands imparts a unique set of properties that can be strategically leveraged to enhance catalytic performance and develop novel applications.

Key Advantages of Fluorine Incorporation:

-

Electronic Effects: The strong electron-withdrawing nature of fluorine modifies the electronic properties of the phosphorus center, influencing the reactivity and stability of metal complexes.

-

Steric Influence: The presence of fluorine atoms can alter the steric bulk of the ligand, providing a tool for fine-tuning the selectivity of catalytic processes.

-

Enhanced Stability: Fluorinated compounds often exhibit increased thermal and oxidative stability, leading to more robust and longer-lived catalysts.

-

"Fluorous" Properties: Highly fluorinated ligands can facilitate catalyst separation and recycling through fluorous biphasic catalysis.[1]

p-Fluorophenyldichlorophosphine emerges as a highly valuable and versatile starting material for accessing a diverse library of fluorinated phosphine ligands. Its two reactive P-Cl bonds allow for the sequential or simultaneous introduction of various organic moieties.

Synthetic Strategies & Mechanistic Insights

The primary synthetic routes to fluorinated phosphine ligands from p-fluorophenyldichlorophosphine involve the reaction with organometallic nucleophiles, such as Grignard and organolithium reagents.[2] The choice of reagent and reaction conditions dictates the structure of the final product.

Synthesis of Symmetrical Tris(p-fluorophenyl)phosphine via Grignard Reaction

The reaction of p-fluorophenyldichlorophosphine with an excess of a Grignar reagent, such as p-fluorophenylmagnesium bromide, is a straightforward method for synthesizing symmetrical triarylphosphines.

Mechanism: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic phosphorus center and displacing the chloride leaving groups in a stepwise manner. An excess of the Grignard reagent ensures complete substitution to form the desired tertiary phosphine.[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Tris(p-fluorophenyl)phosphine

This protocol details the synthesis of the symmetrical ligand, tris(p-fluorophenyl)phosphine, a valuable ligand in various catalytic applications.[5]

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| Magnesium turnings | Mg | 24.31 | 1.58 g (65.0 mmol) | Activate before use. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Must be dry. |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 10.5 g (60.0 mmol) | |

| p-Fluorophenyldichlorophosphine | C₆H₄Cl₂FP | 196.98 | 3.94 g (20.0 mmol) | Handle with care. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | For quenching. |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying. |

Step-by-Step Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.[6]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Phosphine Synthesis:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of p-fluorophenyldichlorophosphine in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dichlorophosphine solution dropwise to the cold Grignard reagent with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from ethanol to obtain pure tris(p-fluorophenyl)phosphine as a white crystalline solid.

-

Expected Yield: 70-80%

Characterization:

-

Melting Point: 79-83 °C

-

³¹P NMR (CDCl₃): δ -5.8 ppm

-

¹⁹F NMR (CDCl₃): δ -114.5 ppm

Protocol 2: Synthesis of an Unsymmetrical Fluorinated Phosphine Ligand

This protocol outlines the synthesis of an unsymmetrical ligand, (p-fluorophenyl)(phenyl)(methyl)phosphine, demonstrating the sequential addition of different nucleophiles.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| p-Fluorophenyldichlorophosphine | C₆H₄Cl₂FP | 196.98 | 3.94 g (20.0 mmol) | Handle with care. |

| Phenylmagnesium bromide (3.0 M in ether) | C₆H₅MgBr | 181.31 | 6.7 mL (20.0 mmol) | Commercial solution. |

| Methyllithium (1.6 M in ether) | CH₃Li | 21.98 | 12.5 mL (20.0 mmol) | Pyrophoric.[7] |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Must be dry. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | For quenching. |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying. |

Step-by-Step Procedure:

-

First Substitution (Grignard):

-

Under an inert atmosphere, dissolve p-fluorophenyldichlorophosphine in 50 mL of anhydrous diethyl ether in a dry, three-necked flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add the phenylmagnesium bromide solution via syringe over 30 minutes with vigorous stirring.

-

Allow the reaction to stir at -78 °C for 1 hour.

-

-

Second Substitution (Organolithium):

-

While maintaining the temperature at -78 °C, slowly add the methyllithium solution via syringe over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Expected Yield: 50-65%

Characterization:

-

³¹P NMR (CDCl₃): Expected in the range of -40 to -60 ppm.

-

¹⁹F NMR (CDCl₃): A single peak corresponding to the p-fluorophenyl group.

Visualization of Synthetic Workflows

Safety and Handling Considerations

-

p-Fluorophenyldichlorophosphine: This compound is corrosive and reacts violently with water.[8] It should be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried before use.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[8]

-

Organolithium Reagents: Reagents like methyllithium are extremely pyrophoric and will ignite on contact with air.[7] They must be handled under an inert atmosphere using proper syringe techniques.[7][9]

-

Grignard Reagents: While less pyrophoric than organolithiums, Grignard reagents are highly reactive with water and protic solvents.[10] Anhydrous conditions are essential for their successful preparation and use.[6]

-

Quenching: The quenching of organometallic reagents is highly exothermic. The quenching solution should be added slowly to a cooled reaction mixture to control the release of heat and prevent splashing.

Applications in Catalysis

Fluorinated phosphine ligands, such as those synthesized from p-fluorophenyldichlorophosphine, have found widespread use in various transition-metal-catalyzed reactions.

-

Cross-Coupling Reactions: Ligands like tris(4-fluorophenyl)phosphine are employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-deficient nature of these ligands can promote reductive elimination, often leading to faster and more efficient catalysis.

-

Gold-Catalyzed Reactions: Fluorinated phosphine ligands have been shown to accelerate gold(I)-catalyzed reactions, such as hydroarylations and hydroindolynations.[11]

-

Asymmetric Catalysis: Chiral fluorinated phosphine ligands are valuable in enantioselective transformations. The unique properties of fluorine can enhance enantioselectivity and catalyst stability.

The tris(4-fluorophenyl)phosphine oxide, the oxidized form of the ligand, has also shown remarkable effects in stabilizing chiral lanthanum complex catalysts for highly enantioselective epoxidation reactions.[12]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield of Grignard reagent | - Wet glassware or solvent.- Inactive magnesium turnings. | - Ensure all glassware is oven-dried and solvents are anhydrous.- Activate magnesium with a small crystal of iodine or by crushing the turnings. |

| Formation of phosphine oxide | - Exposure to air during reaction or work-up. | - Maintain a strict inert atmosphere throughout the procedure.- Use degassed solvents. |

| Incomplete reaction | - Insufficient amount of organometallic reagent.- Low reaction temperature or short reaction time. | - Titrate the organometallic reagent before use.- Increase the reaction time or temperature as appropriate. |

| Mixture of products | - In sequential additions, the first intermediate may not be fully formed before the addition of the second reagent. | - Ensure sufficient reaction time for the first substitution before adding the second nucleophile. |

Conclusion

p-Fluorophenyldichlorophosphine is a powerful and versatile precursor for the synthesis of a wide array of fluorinated phosphine ligands. By employing standard organometallic techniques, researchers can readily access both symmetrical and unsymmetrical phosphines with tailored electronic and steric properties. The protocols and insights provided in this application note offer a solid foundation for the successful synthesis and application of these valuable ligands in catalysis and materials science. Careful attention to anhydrous and inert atmosphere techniques is paramount for achieving high yields and purity.

References

-

Alghamdi, H. (2021). Synthesis and Chemistry of Fluorinated Phosphine Ligands. The University of Manchester. [Link]

-

Chira, A., & Kokkinos, N. C. (2025). Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review. International Journal of Molecular Sciences. [Link]

-

Xiao, J. (2002). New approaches to fluorinated ligands and their application in catalysis. Journal of Fluorine Chemistry. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

ResearchGate. (2017). Tris(4‐fluorophenyl)phosphine. [Link]

-

Pedrazzani, R., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis. [Link]

-

Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. DigitalCommons@Ursinus. [Link]

-

Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

-

Kino, R., et al. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry. [Link]

-

Organic Syntheses. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]

-

LibreTexts Chemistry. (2014). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]

-

PubChem. (n.d.). Tris(4-fluorophenyl)phosphine. [Link]

-

Brisdon, A. K., et al. (2019). Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. Dalton Transactions. [Link]

-

LibreTexts Chemistry. (2024). The Grignard Reaction (Experiment). [Link]

-

Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

Wang, Y., et al. (2023). Fluorocarbonylation via palladium/phosphine synergistic catalysis. Nature Communications. [Link]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Bis(aryl/alkyl)-p-fluorophenylphosphines via Grignard Reaction

Abstract & Introduction

Triarylphosphines and their derivatives are a cornerstone of modern chemistry, serving as critical ligands in homogeneous catalysis, precursors in materials science, and building blocks in organic synthesis.[1] The electronic and steric properties of these phosphines can be finely tuned by modifying their substituents, which directly impacts the reactivity and selectivity of the catalytic systems they are a part of. The introduction of fluorine atoms or fluoroalkyl groups into the phosphine structure imparts unique properties, such as increased thermal and oxidative stability and altered electronic characteristics.

This document provides a detailed protocol for the synthesis of tertiary phosphines containing a p-fluorophenyl group, specifically through the reaction of p-Fluorophenyldichlorophosphine with Grignard reagents. The Grignard reaction is a powerful and versatile method for forming carbon-phosphorus (C-P) bonds.[2] It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic phosphorus center, displacing halide leaving groups.[2][3] This protocol outlines the synthesis of a symmetrical tertiary phosphine by reacting two equivalents of a Grignard reagent with the dichlorophosphine substrate. The causality behind each experimental step is explained to ensure robust and reproducible results for researchers in academic and industrial drug development settings.

Reaction Principle & Mechanism

The core of this synthesis is a double nucleophilic substitution at the phosphorus atom. The Grignard reagent (R-MgX), which can be viewed as a source of a highly reactive carbanion (R⁻), acts as the nucleophile.[4] The phosphorus atom in p-Fluorophenyldichlorophosphine is electrophilic due to the electron-withdrawing nature of the two chlorine atoms and the p-fluorophenyl group.

The reaction proceeds in two sequential steps:

-

First Substitution: One equivalent of the Grignard reagent attacks the dichlorophosphine, displacing the first chloride ion to form an intermediate chlorophosphine.

-

Second Substitution: A second equivalent of the Grignard reagent attacks the intermediate chlorophosphine, displacing the remaining chloride ion to yield the final tertiary phosphine product.

The overall transformation is as follows:

F-C₆H₄-PCl₂ + 2 R-MgX → F-C₆H₄-PR₂ + 2 MgXCl

This reaction is highly exothermic and extremely sensitive to moisture and atmospheric oxygen.[5][6][7] Therefore, the entire procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon).

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| p-Fluorophenyldichlorophosphine | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |

| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Store in a desiccator. |

| Bromobenzene (or other Aryl/Alkyl Halide) | Anhydrous, ≥99% | Sigma-Aldrich | Used to prepare the Grignard reagent. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be distilled from sodium/benzophenone or used from a solvent purification system. |

| Diethyl Ether | Anhydrous | Fisher Scientific | Alternative solvent, highly flammable.[7] |

| Iodine | Crystal | J.T. Baker | Used as an activator for magnesium.[8][9] |

| Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | For aqueous work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |

| Three-neck round-bottom flask | 250 mL | Kimble | Must be oven or flame-dried.[9] |

| Reflux Condenser | - | Ace Glass | - |

| Pressure-equalizing addition funnel | 100 mL | Chemglass | - |

| Magnetic Stirrer and Stir Bar | - | IKA | - |

| Nitrogen/Argon Gas Inlet | - | - | With bubbler. |

| Syringes and Needles | Gas-tight | Hamilton | For transfer of anhydrous liquids.[10] |

Detailed Experimental Protocol

This protocol describes the synthesis of Diphenyl(p-fluorophenyl)phosphine as a representative example. Quantities can be adjusted as needed.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use to remove all traces of water.[7][9] Assemble the three-neck flask with the reflux condenser, addition funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.

-

Magnesium Activation: Place magnesium turnings (1.34 g, 55.0 mmol) into the reaction flask. Add a single small crystal of iodine.[8] The iodine helps to etch the passivating magnesium oxide layer on the turnings, exposing fresh, reactive metal.[11]

-

Initial Reagent Addition: In the addition funnel, prepare a solution of bromobenzene (5.2 mL, 50.0 mmol) in 40 mL of anhydrous THF. Add approximately 5-10 mL of this solution to the magnesium turnings.

-

Initiation of Reaction: The reaction may begin spontaneously, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[8] If the reaction does not start, gently warm the flask with a heat gun. Once initiated, the reaction is exothermic and should sustain a gentle reflux.[8][11]

-

Completion of Grignard Formation: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Reaction with p-Fluorophenyldichlorophosphine

-

Setup for Addition: Cool the freshly prepared Grignard reagent in an ice/water bath to 0 °C. This is crucial as the subsequent reaction is highly exothermic, and low temperature helps to control the reaction rate and minimize side-product formation.[6]

-

Prepare Phosphine Solution: In a separate, dry flask under nitrogen, prepare a solution of p-fluorophenyldichlorophosphine (4.9 g, 25.0 mmol) in 25 mL of anhydrous THF.

-

Slow Addition: Transfer the dichlorophosphine solution to the addition funnel and add it dropwise to the stirred, cooled Grignard reagent over a period of 60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A rapid addition can lead to a runaway reaction.[12]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching the Reaction: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium salts.[1] This process is also exothermic and may release flammable gases. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the entire mixture to a separatory funnel. Add 50 mL of diethyl ether or ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 30 mL portions of the organic solvent.[1][3]

-

Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is often an oil or a solid. It can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of tertiary phosphines.

Safety & Troubleshooting

| Issue | Probable Cause | Solution |

| Grignard reaction does not initiate. | Wet glassware or solvent; passivated magnesium.[9][11] | Ensure all equipment is bone-dry. Activate Mg with iodine, 1,2-dibromoethane, or by crushing a few turnings with a glass rod (with caution).[9][11] |

| Low yield of final product. | Incomplete Grignard formation; premature quenching of Grignard by moisture/air; side reactions. | Use high-quality anhydrous solvents. Maintain a positive inert gas pressure throughout. Ensure slow, controlled addition at low temperatures. |

| Formation of biphenyl byproduct. | Wurtz-type coupling of the aryl halide, favored by higher temperatures.[5] | Maintain a gentle reflux during Grignard formation and avoid excessive heating. |

| Uncontrolled, vigorous reaction. | Addition of the dichlorophosphine was too fast; inadequate cooling.[6][12] | Immediately cease addition and apply more robust cooling (e.g., dry ice/acetone bath). Always add reagents slowly and monitor the internal temperature. |

Critical Safety Precautions:

-

Pyrophoric Reagents: Grignard reagents can ignite spontaneously in air, especially if the solvent evaporates. Never handle them in an open container.[10]

-

Inert Atmosphere: The entire reaction must be performed under a nitrogen or argon atmosphere to prevent both quenching of the reagent by water and oxidation.[10]

-

Solvent Hazards: Diethyl ether and THF are extremely flammable.[7] Ensure there are no ignition sources nearby and work in a chemical fume hood.[6]

-

Corrosive and Toxic Chemicals: p-Fluorophenyldichlorophosphine is corrosive and moisture-sensitive. Organophosphorus compounds are often toxic. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[6][12]

References

-

The Grignard Reaction. (n.d.). JoVE. Retrieved from [Link]

-

Grignard Reaction - Web Pages. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. Retrieved from [Link]

-

Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

-

Phosphine, (p-bromophenyl)diphenyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Mondal, B., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(2), M1367. Retrieved from [Link]

-

Asymmetric Grignard Additions to Esters. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

-

Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

-

Phosphines can be synthesised via a variety of methods. (n.d.). UJ Content. Retrieved from [Link]

-

Grignard Reaction - Laboratory Reaction Safety Summary. (2025). American Chemical Society. Retrieved from [Link]

-

Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 46(11), 5092-5099. Retrieved from [Link]

-

Product Class 42: Arylphosphines and Derivatives. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (2022). Chemistry – A European Journal. Retrieved from [Link]

-

Li, B. (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

Results of the analysis of Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022, February 24). Semantic Scholar. Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9-Fluorenol. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

-

What are Grignard reagent preparation precautions during preparation?. (2022, February 19). Quora. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

-

Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2-Ethynylphenyl(diaryl)phosphine Oxides. (2021, November 3). MOST Wiedzy. Retrieved from [Link]

Sources

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acs.org [acs.org]

- 7. quora.com [quora.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. dchas.org [dchas.org]

preparation of bis(phosphino)amines from p-Fluorophenyldichlorophosphine

An Application Note on the Synthesis of Bis(phosphino)amines from p-Fluorophenyldichlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of bis(phosphino)amines, a critical class of ligands in modern coordination chemistry and catalysis. Specifically, it details a robust protocol for the preparation of N-substituted bis(p-fluorophenylphosphino)amines starting from p-fluorophenyldichlorophosphine and a primary amine. The inclusion of the p-fluorophenyl moiety offers a valuable tool for tuning the electronic properties of the resulting phosphine ligand and its subsequent metal complexes. This guide emphasizes rigorous air-free techniques, explains the chemical principles behind the protocol, and offers practical insights into troubleshooting and characterization, ensuring a reliable and reproducible synthetic procedure.

Introduction: The Significance of Fluorinated Bis(phosphino)amine Ligands

Bis(phosphino)amines, often referred to as PNP ligands, are a versatile class of chelating ligands that have found widespread application in catalysis. Their unique steric and electronic properties can be readily tuned by modifying the substituents on the phosphorus atoms and the nitrogen backbone. This tunability is crucial for optimizing the performance of metal catalysts in a variety of transformations, including C-H bond activation and CO2 functionalization.[1]

The incorporation of fluorine atoms onto the aryl backbone of the phosphine, as in p-fluorophenyl derivatives, provides a powerful method for modulating the ligand's electronic profile. The strong electron-withdrawing nature of fluorine alters the electron density at the phosphorus donor atoms, which in turn influences the stability and reactivity of the corresponding metal pincer complexes. This application note presents a detailed methodology for the synthesis of these valuable ligands, focusing on the reaction of p-fluorophenyldichlorophosphine with a primary amine.

Reaction Mechanism and Principles

The synthesis of bis(phosphino)amines from dichlorophosphines is a classic nucleophilic substitution reaction. The overall transformation involves the reaction of two equivalents of an aryl dichlorophosphine with one equivalent of a primary amine in the presence of a non-nucleophilic base.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) attacks the electrophilic phosphorus center of p-fluorophenyldichlorophosphine.

-

Chloride Elimination: A chloride ion is eliminated, forming a P-N bond and generating a molecule of hydrogen chloride (HCl).

-

Acid Scavenging: The generated HCl is immediately neutralized by a base (e.g., triethylamine, Et₃N) to form an ammonium salt (e.g., triethylammonium chloride), preventing the protonation of the primary amine reactant.

-

Second Substitution: The process repeats, with the newly formed amino-phosphine attacking a second molecule of p-fluorophenyldichlorophosphine to form the final bis(phosphino)amine product.

The use of a stoichiometric amount of a tertiary amine base like triethylamine is crucial. It acts solely as an HCl scavenger without competing with the primary amine as a nucleophile.[2][3] The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of side products.

Handling of Air-Sensitive Compounds: A Critical Prerequisite

Organophosphorus(III) compounds, including dichlorophosphines and the resulting bis(phosphino)amine products, are highly sensitive to atmospheric oxygen and moisture.[4] The phosphorus lone pair is readily oxidized to form the corresponding phosphine oxide, which can render the ligand inactive for many catalytic applications. Therefore, all manipulations must be performed using rigorous air-free techniques, such as a Schlenk line or an inert-atmosphere glovebox.[5][6][7]

Key Preparatory Steps:

-

Glassware: All glassware must be thoroughly dried in an oven (>120 °C) overnight and then flame-dried under vacuum immediately before use to remove adsorbed water.

-

Inert Atmosphere: The system must be purged with a high-purity inert gas (argon or nitrogen). This is typically achieved by subjecting the reaction vessel to at least three cycles of evacuation (vacuum) and refilling with inert gas.[7]

-

Solvent Degassing: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. The most effective method is the "freeze-pump-thaw" technique: the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[5][7]

Detailed Experimental Protocol

This protocol describes the synthesis of a generic N-alkyl-bis(p-fluorophenylphosphino)amine.

Materials and Reagents

| Reagent/Material | Formula | CAS No. | Key Properties | Supplier |

| p-Fluorophenyldichlorophosphine | C₆H₄FPCl₂ | 701-13-3 | Corrosive, moisture-sensitive | Major chemical suppliers |

| Alkylamine (e.g., propylamine) | C₃H₉N | 107-10-8 | Flammable, corrosive | Major chemical suppliers |

| Triethylamine (Et₃N) | C₆H₁₅N | 121-44-8 | Flammable, corrosive, dry | Major chemical suppliers |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, degassed | From solvent purification system |

| Anhydrous Hexane | C₆H₁₄ | 110-54-3 | Anhydrous, degassed | From solvent purification system |

| Celite® (Diatomaceous earth) | N/A | 61790-53-2 | Filtration aid | Major chemical suppliers |

Equipment

-

Schlenk line or inert-atmosphere glovebox

-

Flame-dried Schlenk flasks and dropping funnel

-

Schlenk filter frit

-

Magnetic stirrer and stir bars

-

Syringes and stainless-steel cannulas

-

Low-temperature bath (e.g., dry ice/acetone)

Synthetic Procedure

Step-by-Step Instructions:

-

Setup: Assemble a 250 mL three-neck Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel. Flame-dry the entire apparatus under high vacuum and subsequently backfill with argon. Maintain a positive pressure of argon throughout the experiment.

-

Reagent Preparation: In the Schlenk flask, dissolve the primary amine (1.0 eq) and triethylamine (2.1 eq) in 100 mL of anhydrous, degassed THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dichlorophosphine Addition: In the dropping funnel, dissolve p-fluorophenyldichlorophosphine (2.0 eq) in 30 mL of anhydrous, degassed THF. Add this solution dropwise to the vigorously stirred, cold amine solution over a period of 1 hour. A white precipitate (triethylammonium chloride) will form immediately.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Then, remove the cooling bath and let the mixture slowly warm to room temperature. Continue stirring overnight.

-

Workup - Filtration: Transfer the resulting slurry via a cannula to a Schlenk filter frit to remove the triethylammonium chloride precipitate. Wash the precipitate with two small portions (2 x 20 mL) of anhydrous THF to ensure complete transfer of the product.

-

Solvent Removal: Combine the filtrates and remove the THF under high vacuum to yield the crude product, which may be a colorless to pale-yellow oil or solid.

-

Purification: Purify the crude product by trituration. Add 50 mL of cold (-20 °C), degassed hexane to the crude material and stir vigorously. The desired bis(phosphino)amine product is typically insoluble in hexane and will precipitate as a white solid, while more soluble impurities remain in the solvent.

-

Isolation: Carefully decant the hexane supernatant via cannula. Wash the solid with another portion of cold hexane (2 x 20 mL). Dry the resulting white powder under high vacuum.

-

Storage: The final product is highly air-sensitive and must be stored in a sealed container inside an inert-atmosphere glovebox.

Characterization

The identity and purity of the synthesized bis(phosphino)amine should be confirmed by multinuclear NMR spectroscopy and mass spectrometry.

-

³¹P NMR: This is the most definitive technique. A single resonance in the proton-decoupled ³¹P NMR spectrum is indicative of a pure product. The chemical shift (δ) is expected in the typical range for triarylphosphines. The presence of a second peak at a significantly downfield shift (typically δ > 20 ppm) suggests oxidation to the phosphine oxide.

-

¹⁹F NMR: A resonance corresponding to the fluorine atom on the phenyl ring confirms the incorporation of the starting material.

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons and the alkyl protons of the amine backbone, with appropriate integration ratios.

-

Mass Spectrometry: Provides confirmation of the molecular weight of the target compound.

Troubleshooting and Expert Insights

| Issue | Possible Cause | Solution / Prevention |

| Low or No Yield | Moisture or oxygen contamination in reagents or solvents. | Ensure all reagents are anhydrous and solvents are rigorously degassed. Use strict Schlenk/glovebox techniques.[5][7] |

| Incomplete reaction. | Ensure dropwise addition at low temperature and allow sufficient reaction time at room temperature. | |

| Product is an oil, not a solid | Product may have a low melting point. | Try purification by cooling a concentrated pentane or hexane solution to a lower temperature (-78 °C) to induce precipitation. |

| Residual solvent or impurities. | Ensure complete removal of THF under high vacuum. Repeat the hexane wash. | |

| Significant phosphine oxide peak in ³¹P NMR | Oxygen contamination during reaction or workup. | Improve inert atmosphere techniques. Check for leaks in the Schlenk line. Perform workup and purification inside a glovebox if possible.[4] |